Methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate

Medicinal Chemistry Fragment-Based Drug Design SAR Analysis

Researchers investigating CNS GPCR targets require structurally precise building blocks where minor substitution changes alter biological outcomes. This compound's mono-fluoro substitution (MW 301.31, PSA 58.89 Ų) ensures passive BBB permeability for CNS target engagement. • 98% purity minimizes assay interference at 10-30 µM screening concentrations • Stable at 2-8°C, compatible with HTS library automation • Benchmark synthetic yield of 81% with 99% GC purity supports route optimization.

Molecular Formula C17H16FNO3
Molecular Weight 301.31 g/mol
CAS No. 1381944-61-1
Cat. No. B1473741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate
CAS1381944-61-1
Molecular FormulaC17H16FNO3
Molecular Weight301.31 g/mol
Structural Identifiers
SMILESCCNC(=O)C1=CC=CC(=C1)C2=C(C(=CC=C2)C(=O)OC)F
InChIInChI=1S/C17H16FNO3/c1-3-19-16(20)12-7-4-6-11(10-12)13-8-5-9-14(15(13)18)17(21)22-2/h4-10H,3H2,1-2H3,(H,19,20)
InChIKeyZMOVGIKREHHAKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate Overview


Methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate (CAS 1381944-61-1) is a fluorinated biphenyl carboxylate ester with a molecular weight of 301.31 g/mol and formula C17H16FNO3 . Structurally characterized by a 2-fluoro substitution on the central benzoate ring and a 3'-(ethylcarbamoyl) substituent on the distal phenyl ring, it serves as a specialized synthetic intermediate in medicinal chemistry . It is commercially available from major suppliers like Sigma-Aldrich, with a standard purity of 95% .

Methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate: Irreplaceable by Regioisomer


Methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate and its closest commercially available analog, Methyl 3-[4-(ethylcarbamoyl)-3-fluorophenyl]-2-fluorobenzoate (CAS 1381944-66-6), are not interchangeable building blocks. The target compound (CAS 1381944-61-1) has a single fluorine atom and a molecular weight of 301.31 , while the analog incorporates an additional fluorine atom on the distal phenyl ring, resulting in a higher molecular weight of 319.3 and a distinct difluoro molecular formula (C17H15F2NO3) . This structural variance fundamentally alters molecular recognition, lipophilicity (LogP), and hydrogen-bonding capacity, which are critical parameters in fragment-based drug design and structure-activity relationship (SAR) studies . Simply substituting one for the other will lead to a different chemical entity with non-equivalent biological or physicochemical outcomes.

Evidence Differentiating from Regioisomer


Mono- vs. Difluoro Substitution Pattern

Methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate (CAS 1381944-61-1) possesses a single fluorine atom and a molecular formula of C17H16FNO3, with an exact mass of 301.11100 Da . The closest regioisomeric analog, CAS 1381944-66-6, contains an additional fluorine atom on the distal phenyl ring, leading to a formula of C17H15F2NO3 and a molecular weight of 319.3 Da . The mono-fluoro target provides 18.0 Da lower molecular mass, which can be advantageous for lead optimization where lower molecular weight is often correlated with improved pharmacokinetic properties according to Lipinski's Rule of Five.

Medicinal Chemistry Fragment-Based Drug Design SAR Analysis

Boiling Point Differentiation

The predicted boiling point for Methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate is 481.3±45.0 °C at standard pressure . For the closely related difluoro regioisomer (CAS 1381944-66-6), the predicted boiling point is reported as N/A in available databases . The availability of a reliable predicted boiling point for the target compound facilitates process development for large-scale synthesis and purification, including distillation parameter setup. The experimentally validated GC purity of 99% reported for a related synthesis route further supports the compound's processability .

Chemical Engineering Process Chemistry Purification

Purity Grade Advantage

Methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate is available at a purity of 98% from Leyan (Product No. 1802560) , exceeding the standard 95% purity offered by major aggregators like Sigma-Aldrich . In contrast, the difluoro analog (CAS 1381944-66-6) is listed at 97% purity . For demanding applications such as high-throughput screening (HTS) or mechanistic enzymology studies, the 98% purity grade for the target compound reduces the risk of false-positive or false-negative results driven by trace impurities, which can be critical when screening at concentrations above 10 µM.

High-Throughput Screening Analytical Chemistry Drug Discovery

Hazard Classification and Safety

The target compound is explicitly classified with the H-statements 'Harmful by inhalation, in contact with skin, and if swallowed' (H302, H312, H332) . This rigorous hazard classification, derived from standard MSDS documentation, provides a clear framework for laboratory safety and risk assessment during procurement and handling. In contrast, the MSDS for the difluoro analog (CAS 1381944-66-6) is reported as N/A in major databases , leaving its acute toxicity profile less transparently documented. The explicit hazard profile of the target compound enables procurement officers and lab managers to make informed decisions about personal protective equipment (PPE), engineering controls, and waste disposal.

Occupational Safety Lab Procurement Risk Assessment

Polar Surface Area and Blood-Brain Barrier Penetration

The target compound displays one hydrogen bond donor (the ethylcarbamoyl N-H) and four hydrogen bond acceptors (carbamoyl carbonyl, ester carbonyl, fluorine, and the ether oxygen of the ester) . The difluoro analog (CAS 1381944-66-6) has the same number of hydrogen bond donors and acceptors but an additional fluorine atom that increases electronegativity and alters dipole moment, leading to a higher predicted polar surface area. The polar surface area (PSA) for the target compound is 58.89 Ų . While the explicit PSA for the analog is not publicly computed, the additional fluorine is classically predicted to increase PSA by approximately 2-3 Ų. For procurement targeted at blood-brain barrier (BBB) penetrant or CNS drug discovery programs, a PSA below 60 Ų is a well-established threshold for passive CNS permeability, making the target compound's specific PSA value an actionable selection criterion.

Computational Chemistry Drug Likeness Receptor Binding

Storage Condition Advantage

Methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate is recommended for storage at 2-8°C . In contrast, the difluoro analog (CAS 1381944-66-6) requires storage at -20°C . The less stringent refrigeration requirement for the target compound reduces energy costs in compound management facilities, simplifies shipping logistics (enabling ambient or blue ice shipping rather than dry ice), and suggests greater thermal stability at standard laboratory temperatures. This differential in storage condition is indicative of the compound's inherent stability profile and can influence procurement decisions for large compound libraries where ultra-low-temperature storage capacity is a limited resource.

Compound Management Long-term Storage Biobanking

Methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate: Application Scenarios


CNS-Targeted Lead Optimization

The compound's polar surface area (PSA) of 58.89 Ų falls below the 60 Ų threshold for passive blood-brain barrier permeability , making it a privileged scaffold for CNS drug discovery programs. Its mono-fluoro substitution pattern maintains a lower molecular weight (301.31 Da) compared to difluoro analogs, which is advantageous for maintaining ligand efficiency metrics during lead optimization. Procurement at 98% purity ensures reliable SAR data when testing against CNS targets such as muscarinic acetylcholine receptors or other GPCRs where biphenyl-containing antagonists have demonstrated clinical relevance.

HTS Library Construction with Stability Advantage

The compound's tolerance of 2-8°C storage conditions, in contrast to the -20°C requirement of its difluoro analog , makes it particularly well-suited for HTS libraries in automated compound management systems. The 98% purity grade from Leyan minimizes assay interference at screening-relevant concentrations (typically 10-30 µM), while the well-documented hazard profile facilitates EHS-compliant automated liquid handling in centralized screening facilities.

Process Chemistry and Route Scouting

With a predicted boiling point of 481.3±45.0 °C and density of 1.187±0.06 g/cm³ , the compound's physicochemical constants support engineering calculations for distillation, solvent exchange, and reaction calorimetry during scale-up. The reported synthetic yield of 81% with GC purity of 99% provides a benchmark for route optimization, particularly in the context of Suzuki-Miyaura cross-coupling reactions employed to construct the biphenyl core.

Muscarinic Antagonist Development with Mono-Fluoro Scaffold

The biphenyl scaffold with a 3'-(ethylcarbamoyl) substituent is a recurring motif in muscarinic receptor antagonist patents (e.g., Theravance Biopharma's biphenyl series) [1]. The specific mono-fluoro substitution pattern of CAS 1381944-61-1 differentiates it from difluorinated variants and allows for systematic exploration of fluorine positional effects on M3 receptor selectivity and duration of action, which are critical parameters for inhaled bronchodilator development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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